![molecular formula C13H15FN6O B6437690 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2549029-79-8](/img/structure/B6437690.png)
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine
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Overview
Description
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Chemical Reactions Analysis
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperazine derivatives and pyrimidine analogs .
Scientific Research Applications
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and drug delivery systems .
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine can be compared with other similar compounds, such as:
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares a similar fluoropyrimidine moiety but differs in the substitution pattern on the piperazine ring.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have a similar piperazine structure but differ in the attached heterocyclic groups.
The uniqueness of this compound lies in its specific combination of fluoropyrimidine and methoxypyrimidine groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6O/c1-21-12-6-11(16-9-17-12)19-2-4-20(5-3-19)13-10(14)7-15-8-18-13/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNFOFZXCIIKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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